N-Isopropyl-N-methylbenzo[b]thiophen-2-amine
Description
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine is a substituted benzo[b]thiophene derivative featuring a secondary amine group at the 2-position of the heterocyclic ring, with isopropyl and methyl groups as substituents on the nitrogen atom.
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-methyl-N-propan-2-yl-1-benzothiophen-2-amine |
InChI |
InChI=1S/C12H15NS/c1-9(2)13(3)12-8-10-6-4-5-7-11(10)14-12/h4-9H,1-3H3 |
InChI Key |
VLPBWFJUJDMXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 2-chlorobenzothiophene with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituents on the amine group significantly influence the electronic, steric, and solubility properties of benzo[b]thiophen-2-amine derivatives. Below is a comparative analysis:
Key Observations :
Comparison :
- Copper catalysis is cost-effective for simple alkylamines but less efficient for bulky or aromatic amines.
- Palladium methods are preferred for complex aryl substituents but require higher temperatures and costly ligands.
Spectroscopic and Physical Properties
NMR Data :
- N-Ethyldibenzo[b,d]thiophen-2-amine (3ab): δ 147.61 (C attached to N), 139.88 (aromatic C) in ¹³C NMR .
- N-Phenyldibenzo[b,d]thiophen-2-amine (3ae): δ 144.28 (C-NPh), 141.49 (aromatic C) .
The target compound is expected to show upfield shifts for methyl/isopropyl carbons (δ 20–30 ppm) and distinct splitting in ¹H NMR due to hindered rotation.
Thermal Properties :
Biological Activity
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine (commonly referred to as APBT) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of psychoactive substances and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound involves the use of various chemical precursors and methods. A study conducted by researchers synthesized six positional isomers of aminopropylbenzo[b]thiophenes to explore their structure-activity relationships (SAR) relative to other known psychoactive compounds . The analytical techniques employed for characterization included:
- Mass Spectrometry (MS)
- Gas Chromatography (GC)
- Liquid Chromatography (LC)
- Nuclear Magnetic Resonance (NMR)
These methods allowed for a detailed understanding of the compound's structural features and purity.
2.1 Psychoactive Properties
This compound has been classified among new psychoactive substances (NPS), which are often associated with stimulant effects similar to those of classical amphetamines. Research indicates that derivatives of thiophene compounds can act as monoamine releasers, affecting neurotransmitter levels in the brain, which may lead to increased locomotor activity and altered mood states .
Table 1: Summary of Psychoactive Effects
| Compound | Effect Type | Mechanism of Action |
|---|---|---|
| This compound | Stimulant | Monoamine release |
| 5-APB | Non-selective monoamine releaser | Activation of serotonin receptors |
| 6-APB | Similar to 5-APB | Increased dopamine and serotonin release |
2.2 Anticancer Potential
Recent studies have also explored the anticancer properties of thiophene derivatives, including this compound. In vitro experiments have shown that certain benzo[b]thiophene derivatives exhibit cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Apoptotic Effect (%) |
|---|---|---|---|
| This compound | WI-38 | 15.6 ± 0.5 | 21.9 ± 3.4 |
| MMZ-147B | BxPC-3 | 12.3 ± 0.3 | 38.7 ± 5.43 |
| MMZ-45AA | HT-29 | 10.5 ± 0.4 | 24.23 ± 1.1 |
The data indicate significant apoptotic effects on treated cells compared to control groups, suggesting a potential therapeutic application in cancer treatment .
3. Case Studies
Several case reports have documented adverse effects associated with the misuse of this compound and similar compounds, highlighting their potential for toxicity and abuse:
- Case Report on Toxicity : A report highlighted severe toxicity cases linked to the recreational use of NPS including benzo[b]thiophene derivatives, leading to emergency medical interventions .
- Clinical Observations : Clinicians noted increased incidents of psychosis and cardiovascular complications in users, prompting further investigation into the safety profiles of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
